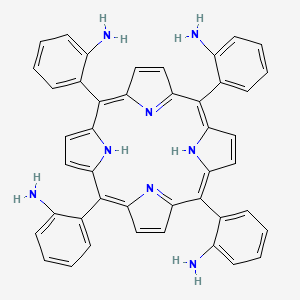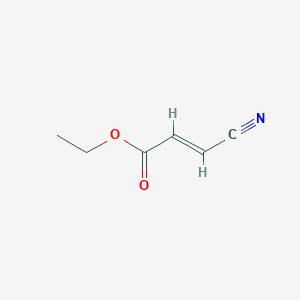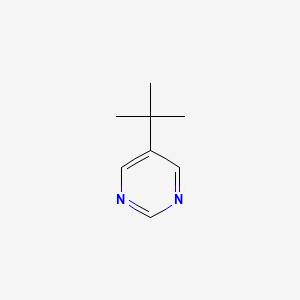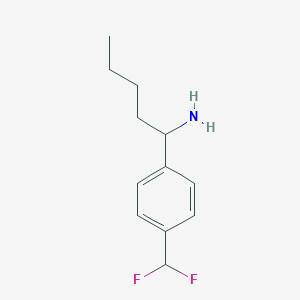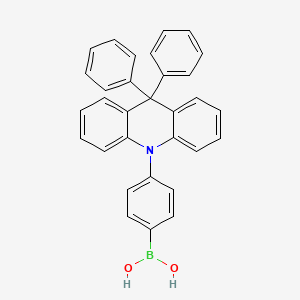
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 9,9-diphenylacridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid typically involves the following steps:
Formation of 9,9-Diphenylacridine: This can be achieved through a cyclization reaction involving diphenylamine and a suitable aldehyde or ketone.
Borylation Reaction: The 9,9-diphenylacridine derivative is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The acridine moiety contributes to its photophysical properties, enabling its use in imaging and sensing applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Diphenylamino)phenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
- 4-Bromotriphenylamine
Uniqueness
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid is unique due to the presence of the 9,9-diphenylacridine moiety, which imparts distinct photophysical properties and enhances its utility in applications such as OLEDs and fluorescent probes. Its structural complexity also allows for diverse chemical modifications and functionalizations.
Propriétés
Formule moléculaire |
C31H24BNO2 |
|---|---|
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
[4-(9,9-diphenylacridin-10-yl)phenyl]boronic acid |
InChI |
InChI=1S/C31H24BNO2/c34-32(35)25-19-21-26(22-20-25)33-29-17-9-7-15-27(29)31(23-11-3-1-4-12-23,24-13-5-2-6-14-24)28-16-8-10-18-30(28)33/h1-22,34-35H |
Clé InChI |
DEVYUPOVLJWWFF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C(C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
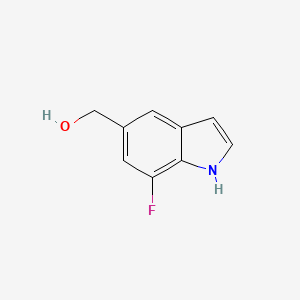
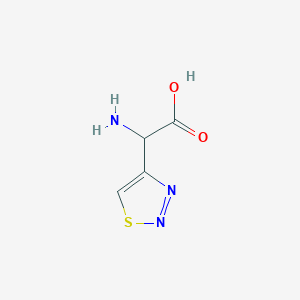
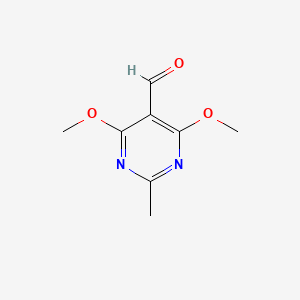

![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
